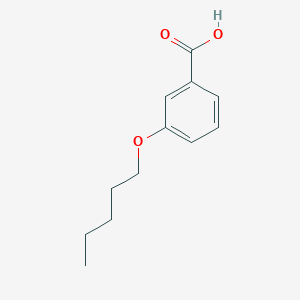

3-(n-Pentyloxy)benzoic acid

Description

3-(n-Pentyloxy)benzoic acid, also known as 3-(pentyloxy)benzoic acid, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid where a pentyloxy group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name |

3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYUWQXSZTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(n-Pentyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

Reduction: Formation of 3-(n-pentyloxy)benzyl alcohol.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.

Scientific Research Applications

3-(n-Pentyloxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(n-Pentyloxy)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The pentyloxy group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

- 3-(n-Butyloxy)benzoic acid

- 3-(n-Hexyloxy)benzoic acid

- 3-(n-Octyloxy)benzoic acid

Comparison: 3-(n-Pentyloxy)benzoic acid is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. The pentyloxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

Biological Activity

3-(n-Pentyloxy)benzoic acid, an organic compound with the molecular formula , is a derivative of benzoic acid characterized by a pentyloxy group attached to the benzene ring. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors in the body. Similar to other benzoic acid derivatives, it is hypothesized to function as an inhibitor or activator of specific biochemical pathways.

Target Interactions

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and stability.

- Receptor Binding : It is likely that this compound binds to specific receptors, modifying cellular signaling pathways.

Biochemical Pathways

This compound could impact pathways such as the shikimate pathway , which is crucial for the biosynthesis of phenolic acids. Its effects on these pathways may lead to various physiological responses.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily in the liver, followed by excretion through the kidneys. The stability and solubility of the compound are influenced by environmental factors such as pH and temperature.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antiviral Efficacy

A study investigated the antiviral effects of benzoic acid derivatives against RNA viruses. The results indicated that certain derivatives could significantly reduce viral load in vitro, suggesting that this compound might exhibit similar antiviral properties through analogous mechanisms .

Case Study 2: Anti-inflammatory Response

In a model using lipopolysaccharide (LPS)-induced inflammation in rats, compounds structurally related to this compound were shown to significantly reduce inflammatory markers such as TNF-α and IL-1β. This suggests that further research into this compound could reveal its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H16O3 | Antiviral, Anti-inflammatory |

| 3-(n-Butyloxy)benzoic acid | C11H14O3 | Antimicrobial |

| 3-(n-Hexyloxy)benzoic acid | C13H18O3 | Anti-inflammatory |

The comparison highlights how variations in alkyl chain length affect the biological activities of benzoic acid derivatives. The pentyloxy group provides a balance between hydrophobicity and sterics, potentially enhancing its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(n-Pentyloxy)benzoic acid, and what are their respective yields and challenges?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions or hydrogenation. For example, hydrogenation of intermediates using Pd/C and HClO₄ in 2-PrOH has achieved yields up to 96% (e.g., synthesis of 2-[3-(n-Pentyloxy)benzyl]benzoic acid) . Suzuki-Miyaura coupling (e.g., using aryl iodides and boronic acids with PdCl₂ catalysis) is another route, though optimization of solvent (e.g., aqueous NaOH) and catalyst loading is critical to minimize side reactions . Key challenges include regioselectivity control and purification of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm regiochemistry via proton shifts (e.g., aromatic protons at δ 6.8–7.5 ppm and pentyloxy chain protons at δ 0.8–1.7 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹ for the carboxylic acid) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 236.2 for C₁₂H₁₆O₃) .

Advanced Research Questions

Q. What strategies can mitigate discrepancies between computational predictions and experimental results in the biological activity assessment of this compound derivatives?

- Methodological Answer :

- Validation of Computational Models : Compare docking scores (e.g., GScore for COX-2 binding) with in vitro enzyme inhibition assays. Adjust force field parameters to account for solvation effects .

- Lipophilicity Optimization : Use CLogP values to refine substituents; derivatives with CLogP ~3.5 exhibit better membrane permeability than polar analogs .

- Dynamic Simulations : Perform molecular dynamics (MD) to assess ligand-receptor stability over time, addressing entropy-driven discrepancies .

Q. How does the introduction of electron-withdrawing or electron-donating groups at specific positions on the benzoic acid ring influence the compound's physicochemical properties and reactivity?

- Methodological Answer :

- Hammett Studies : Introduce substituents (e.g., -NO₂, -OCH₃) to correlate σ values with acidity (pKa) and reaction rates. For example, electron-withdrawing groups at the meta-position increase carboxylic acid acidity .

- Solubility Modulation : Substituents like -CF₃ reduce aqueous solubility but enhance lipid bilayer penetration, critical for CNS-targeted derivatives .

- Reactivity in Esterification : Electron-donating groups (e.g., -OCH₃) slow down esterification kinetics due to decreased electrophilicity of the carbonyl .

Q. What are the critical considerations when designing in vivo studies to evaluate the pharmacokinetic profile of this compound-based therapeutics?

- Methodological Answer :

- Dose Escalation : Start with LD₅₀ >2000 mg/kg (non-toxic range) and monitor plasma concentration-time profiles for bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates) in liver microsomes .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

- Ethical Compliance : Adhere to OECD guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.